Potassium trifluoro(3-methylbut-2-en-1-yl)borate
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Overview
Description
Potassium trifluoro(3-methylbut-2-en-1-yl)borate is an organoboron compound with the molecular formula C5H8BF3K. It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-methylbut-2-en-1-yl)borate can be synthesized through several methods. One common approach involves the reaction of 3-methylbut-2-en-1-ylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-methylbut-2-en-1-yl)borate primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and organohalides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro(3-methylbut-2-en-1-yl)borate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for potassium trifluoro(3-methylbut-2-en-1-yl)borate in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Uniqueness
Potassium trifluoro(3-methylbut-2-en-1-yl)borate is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to other potassium trifluoroborates, it offers enhanced stability and compatibility with a broader range of reaction conditions .
Properties
Molecular Formula |
C5H9BF3K |
---|---|
Molecular Weight |
176.03 g/mol |
IUPAC Name |
potassium;trifluoro(3-methylbut-2-enyl)boranuide |
InChI |
InChI=1S/C5H9BF3.K/c1-5(2)3-4-6(7,8)9;/h3H,4H2,1-2H3;/q-1;+1 |
InChI Key |
ICQRXLUXSQYCNC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC=C(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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